molecular formula C5H3Br2N B081906 3,4-Dibromopyridine CAS No. 13534-90-2

3,4-Dibromopyridine

Cat. No.: B081906
CAS No.: 13534-90-2
M. Wt: 236.89 g/mol
InChI Key: ZFZWZGANFCWADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromopyridine (CAS 13534-90-2) is a brominated pyridine derivative with the molecular formula C₅H₃Br₂N and a molecular weight of 236.89 g/mol. It exhibits a melting point of 71–72°C, a boiling point of 239.9±20.0°C (at 760 mmHg), and a density of 2.1±0.1 g/cm³ . This compound is sparingly soluble in water but soluble in organic solvents like chloroform and methanol. Its reactivity is influenced by the electron-withdrawing effects of the bromine substituents, which activate the pyridine ring for regioselective substitution reactions, particularly at the 4-position due to its higher electron deficiency compared to the 3-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromopyridine can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives. For instance, the bromination of 3-bromopyridine using bromine in the presence of a catalyst such as iron or aluminum bromide can yield this compound. Another method involves the direct bromination of pyridine under controlled conditions to achieve selective substitution at the 3rd and 4th positions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

    Reduction: Lithium aluminum hydride or other hydride donors are used in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an aminopyridine derivative, while Suzuki-Miyaura coupling produces biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

3,4-Dibromopyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives exhibit potential therapeutic effects against various diseases.

  • Anti-Cancer Drugs : It is utilized in the development of drugs targeting cancer cells. For instance, compounds derived from this compound have shown effectiveness in treating melanoma and breast cancer by inhibiting specific kinase enzymes involved in tumor growth .
  • Anti-Inflammatory Agents : The compound has been explored for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit p38 MAP kinase activity, which is linked to inflammatory diseases .

Case Study: Synthesis of Anticancer Agents

A study detailed the synthesis of pyrido[2,3-d]pyrimidine derivatives using this compound as a starting material. These derivatives demonstrated potent activity against various cancer cell lines, showcasing the compound's utility in medicinal chemistry .

Agricultural Chemicals

In agriculture, this compound is employed in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in pest control contributes to improved crop yields.

  • Herbicides : Compounds derived from this compound have been developed to target specific weeds while minimizing impact on crops.
  • Fungicides : The compound's ability to disrupt fungal cell membranes makes it a candidate for developing new fungicidal agents.

Material Science

This compound is significant in material science for producing specialty polymers and materials that require enhanced properties.

  • Thermal Stability : It is used to synthesize polymers that exhibit improved thermal stability and chemical resistance.
  • Advanced Materials : The compound serves as a precursor for creating metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.

Organic Electronics

The compound plays a critical role in the development of organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

  • Organic Semiconductors : Research indicates that this compound can be utilized to improve the efficiency of charge transport in organic electronic devices .

Research Reagents

As a reagent in organic synthesis, this compound facilitates the creation of complex molecules for various scientific studies.

  • Synthesis of Complex Molecules : It aids researchers in synthesizing biologically active compounds and other complex structures essential for advanced research .

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
PharmaceuticalsAnti-cancer and anti-inflammatory drugsTargeted therapy with reduced side effects
Agricultural ChemicalsHerbicides and fungicidesImproved crop yield and pest resistance
Material ScienceSpecialty polymers and advanced materialsEnhanced thermal stability
Organic ElectronicsOrganic semiconductorsImproved efficiency in electronic devices
Research ReagentsSynthesis of complex moleculesVersatile applications in scientific research

Mechanism of Action

The mechanism of action of 3,4-dibromopyridine depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, in cross-coupling reactions, it acts as a halogenated substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Dibromopyridines

Structural and Physical Properties

The position of bromine atoms on the pyridine ring significantly impacts physical properties and reactivity. Below is a comparative analysis of key dibromopyridine isomers:

Compound CAS Number Melting Point (°C) Boiling Point (°C) Solubility Key Reactivity Traits
3,4-Dibromopyridine 13534-90-2 71–72 239.9±20.0 Chloroform, methanol Chemoselective at 4-position
2,4-Dibromopyridine 58530-53-3 35–40 Not reported Organic solvents Regioselective cross-coupling at 4-position
2,3-Dibromopyridine 13534-89-9 Not reported Not reported Organic solvents Adjacent bromines enable unique cyclization
2,6-Dibromopyridine 626-05-1 117–119 >230 Limited water solubility Symmetric structure for macrocycle synthesis
3,5-Dibromopyridine 625-92-3 110–113 Not reported Chloroform, methanol High symmetry for polymer applications

Key Observations :

  • Melting Points : 2,6- and 3,5-Dibromopyridines exhibit higher melting points due to symmetry and stronger intermolecular forces.
  • Reactivity : this compound favors substitution at the 4-position under radical conditions , while 2,4-Dibromopyridine is pivotal in palladium-catalyzed cross-coupling reactions .

Biological Activity

3,4-Dibromopyridine is a brominated derivative of pyridine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, and its interactions with various biochemical pathways make it a candidate for further research in drug development.

  • Molecular Formula : C5H3Br2N
  • Molar Mass : Approximately 236.89 g/mol
  • Physical State : Colorless to pale yellow solid
  • Melting Point : 71-72 °C
  • Solubility : Soluble in organic solvents like ethanol and acetone; less soluble in water

Biological Activities

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Research indicates that it exhibits inhibitory effects against certain bacteria and fungi. This property is significant for developing new antimicrobial agents.
  • Neuropharmacological Potential : Compounds similar to this compound have shown promise in treating neurological disorders due to their interaction with neurotransmitter systems. This includes potential modulation of neurotransmitter activity, which may be beneficial in conditions such as depression and anxiety.
  • Enzyme Interaction : Studies have highlighted its influence on cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is essential for assessing the safety and efficacy of this compound as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacteria and fungi
NeuropharmacologicalPotential modulation of neurotransmitter systems
Enzyme InteractionModulation of cytochrome P450 enzymes

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against various strains of bacteria and fungi. The compound demonstrated significant inhibitory concentrations (IC50) against specific pathogens, suggesting its potential utility in developing new antimicrobial therapies. The study provided quantitative data supporting the efficacy of this compound in inhibiting microbial growth, highlighting its relevance in medicinal chemistry.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which could lead to altered drug metabolism profiles.
  • Neurotransmitter Modulation : Its structural similarity to other neuroactive compounds suggests that it may interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Catalytic Applications : Research has indicated that derivatives of this compound can serve as effective ligands in catalytic reactions, enhancing the efficiency of chemical transformations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dibromopyridine in laboratory settings?

  • Methodological Answer : this compound can be synthesized via bromination of pyridine derivatives under controlled conditions. For example, direct bromination using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at elevated temperatures (80–120°C) may yield the desired isomer. Alternatively, halogen exchange reactions starting from chloropyridines using HBr or NaBr in acidic media could be explored. Note that regioselectivity challenges may arise due to competing bromination pathways; purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pure isomer .

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

  • Methodological Answer :

  • Purity : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) can quantify purity (>98% as per industry standards) .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns by analyzing coupling constants and chemical shifts (e.g., aromatic protons in pyridine rings typically resonate at δ 7–9 ppm) .
  • Melting Point : Compare observed mp (if crystalline) against literature values (e.g., 3,5-Dibromopyridine mp: 111–114°C ).
  • X-ray Crystallography : For definitive structural assignment, single-crystal X-ray diffraction provides bond lengths/angles and confirms regiochemistry .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers away from light and moisture. Label with GHS hazard symbols (e.g., Irritant: Xi) .
  • Waste Disposal : Neutralize halogenated waste with a base (e.g., NaOH) before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. What strategies can be employed to achieve regioselective functionalization of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions, followed by electrophilic quenching (e.g., alkyl halides) .
  • Catalytic Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. The steric and electronic effects of bromine substituents influence reactivity; optimize ligands (e.g., SPhos) and solvents (toluene/DMF) for selective coupling at the 3- or 4-position .

Q. How can computational chemistry models assist in predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Thermodynamic stability can be assessed via Gibbs free energy comparisons of reaction intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMSO may stabilize transition states in SNAr reactions) .

Q. What are the common sources of conflicting data in studies involving dibromopyridine isomers, and how can they be resolved?

  • Methodological Answer :

  • Isomeric Contamination : Impurities from 2,4-, 2,5-, or 3,5-isomers (common in bromination reactions) can skew results. Use high-resolution GC-MS or HPLC to detect trace contaminants .
  • Analytical Limitations : Conflicting melting points or NMR shifts may arise from polymorphic forms or solvent artifacts. Validate with multiple techniques (e.g., IR spectroscopy for functional groups, elemental analysis for C/H/N/Br ratios) .

Q. How to design experiments to investigate the electronic effects of bromine substituents in this compound on its coordination chemistry?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React this compound with transition metal salts (e.g., HgCl₂, Pd(OAc)₂) under inert atmospheres. Monitor stoichiometry via titration (e.g., UV-Vis spectroscopy) .
  • Spectroscopic Analysis : Use X-ray absorption spectroscopy (XAS) to study metal-ligand bond lengths and oxidation states. Compare with 3,5-Dibromopyridine complexes to assess electronic differences .

Q. Key Considerations for Methodological Rigor

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated NMR shifts vs. observed data) .
  • Contradiction Management : Replicate experiments under varying conditions (e.g., temperature, solvent) to identify reproducibility issues .
  • Safety Compliance : Adhere to institutional protocols for hazardous waste and emergency response, as outlined in SDS documents .

Properties

IUPAC Name

3,4-dibromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZWZGANFCWADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355746
Record name 3,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13534-90-2
Record name 3,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.